4-(Bromomethyl)-1-ethyl-2-fluorobenzene
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Overview
Description
4-(Bromomethyl)-1-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a bromomethyl group at the 4-position, an ethyl group at the 1-position, and a fluorine atom at the 2-position. These substitutions confer unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethyl-2-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-ethyl-2-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-ethyl-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
4-(Bromomethyl)-1-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorine atom can also influence the compound’s reactivity and binding affinity through its electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1-ethylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-(Bromomethyl)-2-fluorobenzene: Lacks the ethyl group, affecting its steric and electronic characteristics.
4-(Bromomethyl)-1-ethyl-2-chlorobenzene: Substitutes chlorine for fluorine, leading to variations in chemical behavior.
Uniqueness
4-(Bromomethyl)-1-ethyl-2-fluorobenzene is unique due to the combined presence of bromomethyl, ethyl, and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H10BrF |
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Molecular Weight |
217.08 g/mol |
IUPAC Name |
4-(bromomethyl)-1-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C9H10BrF/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5H,2,6H2,1H3 |
InChI Key |
CPGIMLIEHWMGKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CBr)F |
Origin of Product |
United States |
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